Cas no 2172342-98-0 (3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid)

3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid structure
2172342-98-0 structure
商品名:3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid
CAS番号:2172342-98-0
MF:C27H28N2O5
メガワット:460.521627426147
CID:6359025
PubChem ID:165504768

3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid
    • 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
    • 2172342-98-0
    • EN300-1493666
    • インチ: 1S/C27H28N2O5/c30-24(31)22-15-9-10-16(13-15)23(22)28-25(32)27(11-12-27)29-26(33)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-23H,9-14H2,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: KEVBEUPUFURTCC-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C2CCC1C2)NC(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

  • せいみつぶんしりょう: 460.19982200g/mol
  • どういたいしつりょう: 460.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 819
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493666-1.0g
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
1g
$3368.0 2023-06-05
Enamine
EN300-1493666-2500mg
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
2500mg
$1931.0 2023-09-28
Enamine
EN300-1493666-5000mg
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
5000mg
$2858.0 2023-09-28
Enamine
EN300-1493666-5.0g
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
5g
$9769.0 2023-06-05
Enamine
EN300-1493666-0.1g
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1493666-0.5g
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1493666-2.5g
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1493666-0.25g
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1493666-500mg
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
500mg
$946.0 2023-09-28
Enamine
EN300-1493666-10000mg
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2172342-98-0
10000mg
$4236.0 2023-09-28

3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid 関連文献

3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報

3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid

The compound with CAS No. 2172342-98-0, known as 3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid, is a highly specialized molecule with significant potential in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a bicyclo[2.2.1]heptane framework, a cyclopropane ring, and a fluorenylmethoxycarbonyl (Fmoc) group. The integration of these structural elements makes it a unique candidate for various applications in drug design and chemical synthesis.

The bicyclo[2.2.1]heptane core of this compound provides a rigid and stable framework, which is often desirable in medicinal chemistry for enhancing molecular stability and bioavailability. The presence of the cyclopropane ring introduces additional strain and reactivity, potentially offering unique reactivity profiles in chemical transformations. Furthermore, the Fmoc group is a well-known protecting group in peptide synthesis, suggesting that this compound may play a role in the synthesis of complex peptides or other bioactive molecules.

Recent studies have highlighted the importance of such structured molecules in the development of novel therapeutic agents. For instance, researchers have explored the use of bicyclic frameworks in designing inhibitors for various enzymes, including kinases and proteases. The integration of the Fmoc group in this compound could facilitate its use as a building block in solid-phase synthesis, enabling the construction of larger and more complex molecules with precision.

In terms of synthetic methodology, the preparation of this compound likely involves multi-step processes, including coupling reactions, ring-forming steps, and protecting group strategies. The use of Fmoc as a protecting group suggests that this compound may have been synthesized via peptide coupling techniques or similar methodologies. Advanced techniques such as microwave-assisted synthesis or catalytic asymmetric synthesis could also be employed to enhance reaction efficiency and stereocontrol.

The application potential of this compound extends beyond traditional pharmaceuticals. Its unique structure may make it suitable for use in materials science, particularly in the development of advanced polymers or nanomaterials with tailored properties. Additionally, its rigid bicyclic framework could be exploited in supramolecular chemistry for constructing self-assembled structures with specific functionalities.

From an analytical standpoint, the characterization of this compound would involve a combination of spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These methods would help confirm the molecular structure and purity of the compound, ensuring its suitability for further research or application.

In conclusion, 3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobicyclo2.2.1heptane-2-carboxylic acid represents a sophisticated molecule with diverse potential applications across multiple disciplines. Its intricate structure and functional groups make it an intriguing subject for both fundamental research and applied development in the chemical sciences.

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